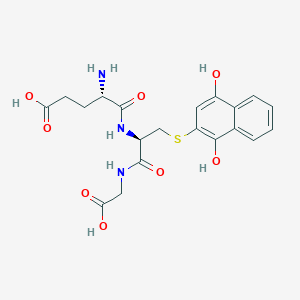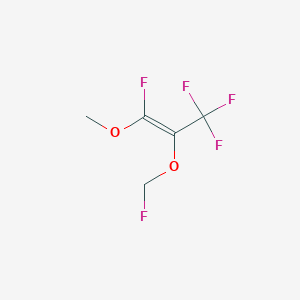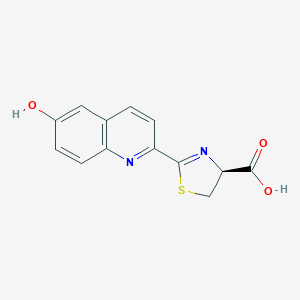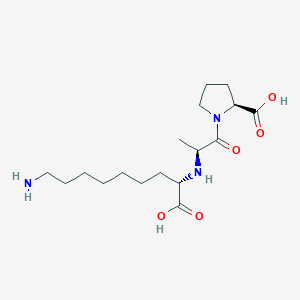
N-(8-amino-1-carboxyoctyl)-alanyl-proline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(8-amino-1-carboxyoctyl)-alanyl-proline, also known as ACP, is a synthetic peptide that has been extensively studied for its potential therapeutic applications. ACP is a small molecule that has been found to have a unique mechanism of action and has demonstrated promising results in various scientific research studies.
Mécanisme D'action
N-(8-amino-1-carboxyoctyl)-alanyl-proline works by inhibiting the activity of enzymes that are involved in the production of pro-inflammatory cytokines. This compound has been found to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins, and inducible nitric oxide synthase (iNOS), which is responsible for the production of nitric oxide. By inhibiting the activity of these enzymes, this compound can reduce inflammation and prevent the development of various diseases.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. This compound has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). This compound has also been found to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in the development of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(8-amino-1-carboxyoctyl)-alanyl-proline has several advantages for lab experiments. This compound is a small molecule that is easy to synthesize and purify. This compound has also been found to have low toxicity and is well-tolerated in animal studies. However, this compound has some limitations for lab experiments. This compound is a synthetic peptide that is not found naturally in the body, which may limit its potential therapeutic applications.
Orientations Futures
There are several future directions for the study of N-(8-amino-1-carboxyoctyl)-alanyl-proline. This compound has shown promising results in various scientific research studies, and further studies are needed to determine its potential therapeutic applications. Future studies could focus on the development of this compound analogs that have improved pharmacokinetic and pharmacodynamic properties. Future studies could also focus on the use of this compound in combination with other drugs to enhance its therapeutic effects. Additionally, further studies are needed to determine the long-term safety and efficacy of this compound in humans.
In conclusion, this compound is a synthetic peptide that has been extensively studied for its potential therapeutic applications. This compound has a unique mechanism of action and has demonstrated promising results in various scientific research studies. This compound has anti-inflammatory, anti-tumor, and anti-microbial properties and has been studied for its potential use in the treatment of various diseases. Future studies are needed to determine the full potential of this compound as a therapeutic agent.
Méthodes De Synthèse
N-(8-amino-1-carboxyoctyl)-alanyl-proline is synthesized through solid-phase peptide synthesis, which involves the coupling of amino acids to a resin support. The synthesis of this compound involves the coupling of N-(8-amino-1-carboxyoctyl)-alanine to proline using standard peptide coupling reagents. The resulting peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
N-(8-amino-1-carboxyoctyl)-alanyl-proline has been studied extensively for its potential therapeutic applications in various scientific research studies. This compound has been found to have anti-inflammatory, anti-tumor, and anti-microbial properties. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propriétés
Numéro CAS |
120008-53-9 |
|---|---|
Formule moléculaire |
C17H31N3O5 |
Poids moléculaire |
357.4 g/mol |
Nom IUPAC |
(2S)-1-[(2S)-2-[[(1S)-8-amino-1-carboxyoctyl]amino]propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C17H31N3O5/c1-12(15(21)20-11-7-9-14(20)17(24)25)19-13(16(22)23)8-5-3-2-4-6-10-18/h12-14,19H,2-11,18H2,1H3,(H,22,23)(H,24,25)/t12-,13-,14-/m0/s1 |
Clé InChI |
BVFMABDUHNUCMQ-IHRRRGAJSA-N |
SMILES isomérique |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)N[C@@H](CCCCCCCN)C(=O)O |
SMILES |
CC(C(=O)N1CCCC1C(=O)O)NC(CCCCCCCN)C(=O)O |
SMILES canonique |
CC(C(=O)N1CCCC1C(=O)O)NC(CCCCCCCN)C(=O)O |
Synonymes |
AB 47 AB-47 N-(8-amino-1-carboxyoctyl)-alanyl-proline |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2,13-Dioxo-16-(2-phenylacetyl)oxy-8-oxa-22,23,24,25-tetrathia-3,14-diazahexacyclo[10.9.4.01,14.03,12.04,10.015,20]pentacosa-6,9,17,19-tetraen-5-yl] 2-hydroxy-2-phenylacetate](/img/structure/B218746.png)
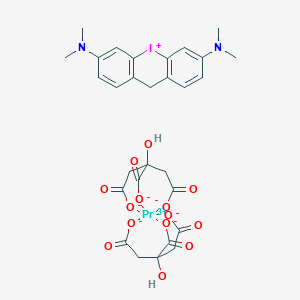


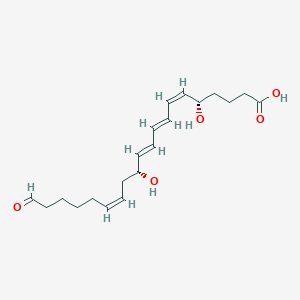
![7-[3-[4-[[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydrochromen-4-one](/img/structure/B218823.png)
